molecular formula C18H20N6O5 B3485476 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3485476
M. Wt: 400.4 g/mol
InChI Key: UUIULADBXNQCEH-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of furan, piperazine, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently coupled with a purine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

The compound 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its multi-functional structure, which combines the properties of furan, piperazine, and purine. This allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5/c1-20-15-14(17(27)21(2)18(20)28)24(11-19-15)10-13(25)22-5-7-23(8-6-22)16(26)12-4-3-9-29-12/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIULADBXNQCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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